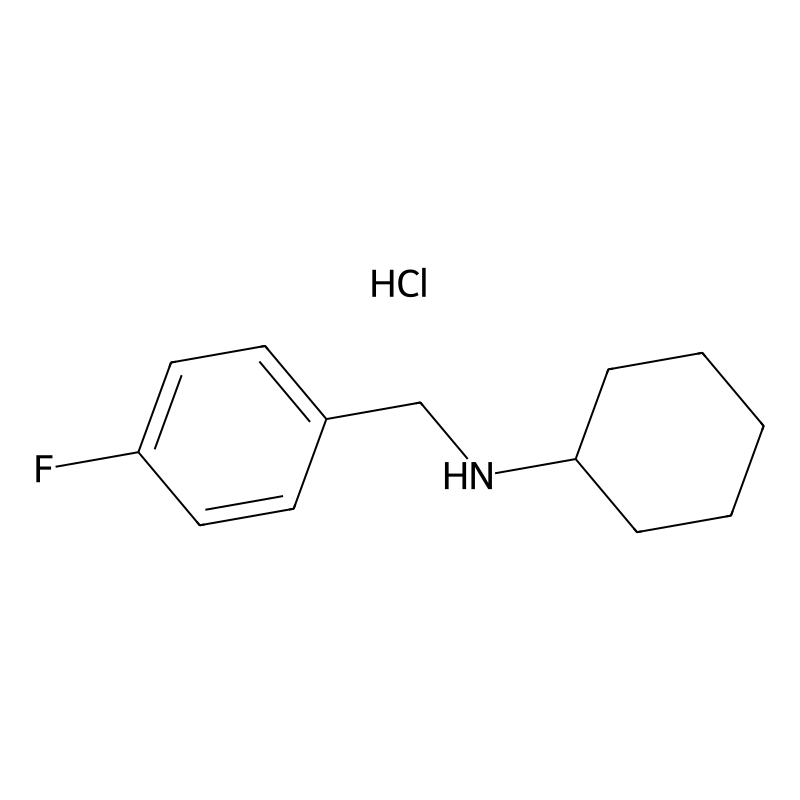

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Shale Inhibitor

Scientific Field: Petroleum Engineering

Summary of Application: N-(4-Fluorobenzyl)cyclohexanamine hydrochloride could potentially be used as a shale inhibitor in the development of high-performance water-based drilling fluids. This is aimed at meeting the increasing requirements of the drilling industry.

Methods of Application: The inhibitive properties of the compound were evaluated using various tests such as the bentonite inhibition test, shale cuttings hot-rolling dispersion test, linear swelling test, and pressure transmission test.

Photoredox Catalysis

Scientific Field: Organic Chemistry

Summary of Application: N-(4-Fluorobenzyl)cyclohexanamine hydrochloride could potentially be used in photoredox catalysis for the intermolecular [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones.

Methods of Application: The compound is used in a reaction enabled by photoredox catalysis.

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride is an organic compound characterized by the molecular formula and a molecular weight of 243.75 g/mol. It features a cyclohexane ring attached to a 4-fluorobenzyl group, which contributes to its unique chemical properties. This compound is primarily utilized in scientific research, particularly in the fields of chemistry and biology, due to its ability to interact with various biological systems and its potential applications in medicinal chemistry.

- Oxidation: The compound can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: It can be reduced to yield corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The fluorine atom on the benzyl ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups under suitable conditions.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride exhibits significant biological activity, particularly in studies involving receptor binding and enzyme inhibition. Its mechanism of action typically involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes, thereby modulating their activity. This property makes it a candidate for investigating therapeutic applications, including potential roles in treating neurological disorders or other diseases influenced by receptor activity.

The synthesis of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride generally involves the following steps:

- Starting Materials: The synthesis begins with 4-fluorobenzylamine and cyclohexanone.

- Reductive Amination: The reaction is conducted under reductive amination conditions, often utilizing sodium borohydride or lithium aluminum hydride as reducing agents.

- Purification: The product is purified through recrystallization or chromatography to isolate the hydrochloride salt form.

In industrial settings, similar synthetic routes are employed, but they may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure product quality.

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Used in research involving receptor interactions and biological pathways.

- Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

- Industry: Employed in producing specialty chemicals and materials.

These applications underscore its importance as a versatile compound in scientific research.

Studies on N-(4-Fluorobenzyl)cyclohexanamine hydrochloride have focused on its interactions with biological targets. It has shown promise in modulating receptor activity, which is crucial for understanding its pharmacological potential. These interaction studies are essential for elucidating the compound's mechanism of action and identifying possible therapeutic applications.

Several compounds share structural similarities with N-(4-Fluorobenzyl)cyclohexanamine hydrochloride, including:

- N-(4-Chlorobenzyl)cyclohexanamine hydrochloride

- N-(4-Methylbenzyl)cyclohexanamine hydrochloride

- N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Uniqueness

The uniqueness of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride lies in the presence of the fluorine atom on the benzyl ring. This feature can enhance the compound's stability and influence its chemical reactivity compared to other similar compounds. For instance, the fluorine substituent may alter interaction profiles with biological targets, potentially leading to distinct pharmacological effects that are not observed with chlorinated or brominated analogs.